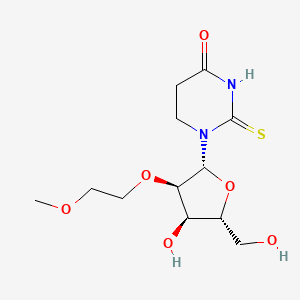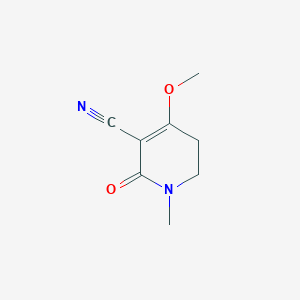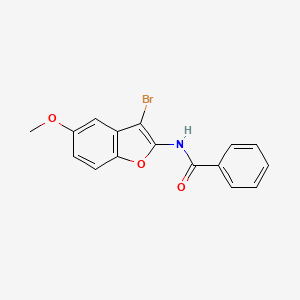
1-Aminotetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminotetrazole is a heterocyclic compound with the molecular formula CH₃N₅. It consists of a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is often used in various scientific and industrial applications due to its unique chemical properties .
Preparation Methods
1-Aminotetrazole can be synthesized through several methods. One common synthetic route involves the reaction of aminoguanidine with nitrous acid, which leads to the formation of 5-aminotetrazole. This compound can then be deaminated to produce this compound . Another method involves the reaction of aryl or alkyl hydrazines with acetic acid . Industrial production methods often utilize these synthetic routes due to their efficiency and yield.
Chemical Reactions Analysis
1-Aminotetrazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitrogen-rich compounds.
Reduction: Reduction reactions can lead to the formation of simpler amines.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Aminotetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various nitrogen-rich compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of high-energy materials and explosives
Mechanism of Action
The mechanism of action of 1-aminotetrazole involves its ability to participate in various chemical reactions due to its high nitrogen content. It can form stable complexes with metals and other compounds, which makes it useful in catalysis and other chemical processes. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
1-Aminotetrazole is unique due to its high nitrogen content and the stability of its tetrazole ring. Similar compounds include:
5-Aminotetrazole: Another nitrogen-rich compound with similar properties but different reactivity.
Tetrazene: Known for its use in explosives and ordnance systems.
MTX-1: A derivative of 5-aminotetrazole with enhanced stability .
These compounds share some chemical properties with this compound but differ in their specific applications and reactivity.
Properties
Molecular Formula |
CH3N5 |
|---|---|
Molecular Weight |
85.07 g/mol |
IUPAC Name |
tetrazol-1-amine |
InChI |
InChI=1S/CH3N5/c2-6-1-3-4-5-6/h1H,2H2 |
InChI Key |
KNRUQUSSDKZTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=NN1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Isopropylpyrazolo[3,4-d]pyrimidine-6-carbonitrile](/img/structure/B12337081.png)
![Benzoic acid, 2-[[(4-methyl-3-pyridinyl)amino]sulfonyl]-, methyl ester](/img/structure/B12337087.png)





![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B12337112.png)
![(1R,9S,12S,13S,14S,17R,18Z,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12337120.png)

![Carbamic acid, N-[(1R,3S)-3-(azidomethyl)cyclopentyl]-, 1,1-dimethylethyl ester](/img/structure/B12337134.png)

